molecular formula C24H26N4O3 B11003292 N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(1-methyl-1H-indol-3-yl)butanamide

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(1-methyl-1H-indol-3-yl)butanamide

Cat. No.: B11003292
M. Wt: 418.5 g/mol
InChI Key: WLXVYQLSJDTHCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]-4-(1-METHYL-1H-INDOL-3-YL)BUTANAMIDE is a complex organic compound that features a quinazolinone core linked to an indole moiety via a butanamide chain

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]-4-(1-methylindol-3-yl)butanamide

InChI

InChI=1S/C24H26N4O3/c1-27-15-17(19-7-3-4-8-22(19)27)6-5-9-23(29)26-18-10-11-21-20(14-18)24(30)28(16-25-21)12-13-31-2/h3-4,7-8,10-11,14-16H,5-6,9,12-13H2,1-2H3,(H,26,29)

InChI Key

WLXVYQLSJDTHCZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCCC(=O)NC3=CC4=C(C=C3)N=CN(C4=O)CCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]-4-(1-METHYL-1H-INDOL-3-YL)BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, which is synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents. The indole moiety is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques. The final step involves the formation of the butanamide linkage under amide bond-forming conditions, such as using carbodiimide reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scale-up, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]-4-(1-METHYL-1H-INDOL-3-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinazolinone or indole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]-4-(1-METHYL-1H-INDOL-3-YL)BUTANAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]-4-(1-METHYL-1H-INDOL-3-YL)BUTANAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores.

    Indole Derivatives: Molecules featuring indole moieties.

Uniqueness

N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]-4-(1-METHYL-1H-INDOL-3-YL)BUTANAMIDE is unique due to its specific combination of quinazolinone and indole structures, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.